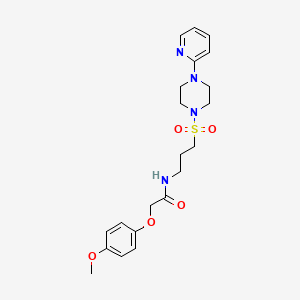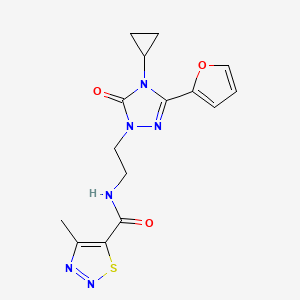![molecular formula C22H27N5O2 B2443479 4-((1H-benzo[d]imidazol-2-il)metil)-N-(4-metoxifeniletil)piperazina-1-carboxamida CAS No. 1207011-58-2](/img/structure/B2443479.png)
4-((1H-benzo[d]imidazol-2-il)metil)-N-(4-metoxifeniletil)piperazina-1-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H27N5O2 and its molecular weight is 393.491. The purity is usually 95%.
BenchChem offers high-quality 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado el potencial antitumoral de este compuesto. Los ensayos in vitro demostraron actividades inhibitorias moderadas a altas contra líneas celulares tumorales como HepG2, SK-OV-3, NCI-H460 y BEL-7404. Es importante destacar que su citotoxicidad contra líneas celulares normales (por ejemplo, HL-7702) fue significativamente menor en comparación con los agentes quimioterapéuticos estándar como el 5-fluorouracilo (5-FU) y el cisplatino .
- Los imidazoles son motivos heterocíclicos esenciales que se encuentran en moléculas funcionales. Los recientes avances en la síntesis de imidazoles se han centrado en métodos regiocontrolados. Por ejemplo, los investigadores han desarrollado protocolos para reacciones de ciclización que forman enlaces centrales en imidazoles, lo que lleva a compuestos con diversas aplicaciones en productos farmacéuticos, agroquímicos, colorantes para células solares, materiales funcionales y catálisis .
- Se han sintetizado nuevos derivados de 4-((1H-benzo[d]imidazol-2-il)metoxí)cumarina. Estos compuestos se evaluaron por su actividad antimicrobiana. Tales investigaciones contribuyen a comprender su potencial como agentes contra infecciones bacterianas y fúngicas .
- Los NHC han ganado prominencia en la síntesis orgánica. Los investigadores han empleado NHC como ligandos y organocatalizadores. Cabe destacar que un protocolo catalizado por NHC condujo a la síntesis de 1,2,4-trisustituidos imidazoles a partir de acetofenonas y aminas bencílicas. El uso de un oxidante (terc-butilhidroperóxido) facilitó la formación de α-aminoaldehídos, que luego se ciclizaron a imidazoles .
- Mediante reacciones de ciclocondensación, se han sintetizado nuevas 4-(1H-benzo[d]imidazol-2-il)-1,3-tiazol-2-aminas y 4-(1H-benzo[d]imidazol-2-il)-3-alquil-2,3-dihidro-1,3-tiazol-2-aminas. Estos compuestos pueden encontrar aplicaciones en química medicinal y descubrimiento de fármacos .
- Más allá de las aplicaciones tradicionales, los imidazoles juegan un papel crucial en los materiales funcionales y la catálisis. Los investigadores continúan explorando su utilidad en áreas como las células solares, los sensores y las transformaciones químicas. La versatilidad de los imidazoles hace que los métodos sintéticos eficientes sean esenciales para su uso generalizado .
Actividad Antitumoral
Síntesis de Imidazoles
Evaluación Biológica como Agentes Antimicrobianos
Carbenos N-heterocíclicos (NHC) como Ligandos y Organocatalizadores
Derivados de Tiazol
Materiales Funcionales y Catálisis
Mecanismo De Acción
Target of Action
It’s known that imidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with various targets in the cell, leading to a range of biological effects .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to the versatile nature of imidazole derivatives
Pharmacokinetics
The compound’s predicted density is 1272±006 g/cm3 , and it has a melting point of 220-221 °C and a boiling point of 460.3±47.0 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Some imidazole derivatives have been reported to show moderate to high antibacterial and antifungal activity , suggesting potential antimicrobial effects of this compound.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s predicted acidity coefficient is 11.12±0.10 , which might affect its stability and activity in different pH environments.
Propiedades
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-29-18-8-6-17(7-9-18)10-11-23-22(28)27-14-12-26(13-15-27)16-21-24-19-4-2-3-5-20(19)25-21/h2-9H,10-16H2,1H3,(H,23,28)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVHXJGOLKRXOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2443398.png)
![2-[(4-Amino-6-methylpyrimidin-2-yl)amino]acetic acid](/img/structure/B2443400.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(m-tolyl)urea](/img/structure/B2443402.png)
![ethyl 1-[1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carbonyl]piperidine-4-carboxylate](/img/structure/B2443403.png)
![5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2443404.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2443406.png)




![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2443415.png)
